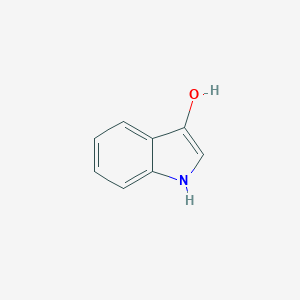

1H-Indol-3-ol

Overview

Description

1H-Indol-3-ol, also known as Indoxyl, is a member of the class of hydroxyindoles that is 1H-indole substituted by a hydroxy group at position 3 . It is a mutation product of toluene-4-monooxygenase (T4MO), that gets spontaneously converted to indigo . It is used in the preparation of indolyl-oxadiazoles with anticonvulsant activity . It is also an important biologically active molecule that can be used as a substrate for enzyme reactions, a raw material for natural hormones and a precursor for fluorescent dyes .

Synthesis Analysis

The synthesis of 1H-Indol-3-ol and its derivatives has been a subject of interest in recent years. For instance, it has been used as an intermediate for synthetic drugs in drug research . There are also studies on the selective electrochemical synthesis of 1H-indazoles and their N-oxides and the subsequent C-H functionalization of the 1H-indazole N-oxides .

Molecular Structure Analysis

The molecular structure of 1H-Indol-3-ol has been analyzed in several studies. For instance, detailed structural, electronic and vibrational properties of 2– (1H–indol–3–yl)–2–oxoacetic acid or 3–indoleglyoxylic acid (3IGA) have been analyzed with the help of FT–IR, FT–Raman and FT–NMR spectra along with the support of the theoretical investigations by B3LYP method .

Chemical Reactions Analysis

The chemical reactions involving 1H-Indol-3-ol have been studied extensively. For example, the selective electrochemical synthesis of 1H-indazoles and their N-oxides and the subsequent C-H functionalization of the 1H-indazole N-oxides are described . There are also studies on the most common reactions of 1H-indole-3-carboxaldhyde derivatives and exploitation of these derivatives as the blocks of many biologically active compounds .

Physical And Chemical Properties Analysis

1H-Indol-3-ol has a molecular weight of 133.15 g/mol . It has a XLogP3 value of 2.2, indicating its lipophilicity . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . Its exact mass and monoisotopic mass are 133.052763847 g/mol .

Scientific Research Applications

Signaling Molecule in Microbial Communication

Indoxyl: plays a crucial role as a signaling molecule in microbial communities. It is involved in quorum sensing, which is a system of stimulus and response correlated to population density. This signaling is not only important for the regulation of gene expression within bacterial populations but also affects the interaction between microbes and their hosts, particularly in the human gut .

Flavor and Fragrance Industry

Due to its unique properties, Indoxyl is valued in the flavor and fragrance industry. It can be used to create or enhance flavors and fragrances in food products and perfumes. The compound’s ability to be derivatized into various forms allows for a wide range of applications in this field .

Production of Natural Colorants

Indoxyl: can be chemically modified to produce halogenated and oxygenated derivatives that serve as natural colorants. These derivatives have potential use in various industries, including textiles and cosmetics, providing a natural alternative to synthetic dyes .

Therapeutic Potential

Substituted indoles, derived from Indoxyl , exhibit bioactivity with therapeutic potential. They have been studied for their antitumor, antibacterial, antiviral, and antifungal activities. This makes Indoxyl a valuable compound in pharmaceutical research, where it could lead to the development of new treatments for various diseases .

Biotechnological Production

Indoxyl: and its derivatives can be produced biotechnologically, which is an environmentally friendly alternative to traditional methods like extraction from coal tar. Advances in microbial cell factories have enabled the production of Indoxyl from glucose or tryptophan by fermentation, which is a significant step towards sustainable industrial applications .

Gut Microbiota and Host Interaction

Indoxyl: and its derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms. They play a significant role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response. This interaction between gut bacteria and the host is crucial for understanding the pathogenesis of intestinal and liver diseases .

Esterase Detection

Indoxyl: acetate, a derivative of Indoxyl , is used as a colorimetric substrate for the detection of esterases. This application is particularly useful in differentiating esterases from various microbiological species, which is important for both clinical diagnostics and research purposes .

Anticonvulsant Activity

Indoxyl: has been used in the preparation of indolyl-oxadiazoles, which show anticonvulsant activity. This application highlights the compound’s potential in the development of new medications for the treatment of epilepsy and other seizure disorders .

Mechanism of Action

- Aryl hydrocarbon receptor (AhR) : AhR is a ligand-activated transcription factor that regulates gene expression. Indoxyl binds to AhR, leading to downstream effects on gene transcription .

- Interleukin-2 (IL-2) : Indoxyl derivatives, such as (1H-indol-3-yl)-(2-mercapto-ethoxyimino)-acetic acid, specifically target IL-2 . IL-2 is essential for immune responses and T-cell activation.

Result of Action:

- Antiviral Activity : Some Indoxyl derivatives exhibit antiviral properties. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate inhibits influenza A virus .

- Other Biological Effects : Indoxyl’s diverse activities include anti-inflammatory, anticancer, antioxidant, and antidiabetic effects .

Action Environment:

- Gut Microbiota : Indoxyl is a gut-bacteria-derived metabolite from tryptophan. The gut environment influences its production .

Safety and Hazards

When handling 1H-Indol-3-ol, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed . It is also recommended to use personal protective equipment and avoid breathing dust .

Future Directions

The future directions of 1H-Indol-3-ol research are vast and promising. For instance, it has been used in the synthesis of novel indolyl and oxochromenyl xanthenone derivatives for anti-HIV-1 research . Furthermore, there are ongoing efforts to develop new methods for indole synthesis . The potential of 1H-Indol-3-ol and its derivatives in drug research and development is also being explored .

properties

IUPAC Name |

1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKPVGOLPKLUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861998 | |

| Record name | 1H-Indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indoxyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

480-93-3, 69594-78-1 | |

| Record name | Indoxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069594781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indoxyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)

![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)